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For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the performance of several prominent Fibroblast Growth Factor Receptor

(FGFR) inhibitors. By providing a side-by-side look at their selectivity profiles, supported by

experimental data, this document aims to facilitate informed decision-making in targeted cancer

therapy research.

The dysregulation of FGFR signaling pathways is a known driver in various cancers, making

FGFRs a critical target for therapeutic intervention.[1] A key consideration in the development

and application of FGFR inhibitors is their selectivity profile, not only across the four FGFR

subtypes (FGFR1, FGFR2, FGFR3, and FGFR4) but also against other kinases in the human

kinome.[1] This guide provides a comparative analysis of the selectivity of five notable FGFR

inhibitors: futibatinib, erdafitinib, infigratinib, pemigatinib, and rogaratinib.

Kinase Inhibition Profile: A Head-to-Head
Comparison
The following table summarizes the in vitro inhibitory activity (IC50 in nM) of the selected FGFR

inhibitors against the four FGFR isoforms. It is important to note that the data presented is

compiled from multiple sources, and direct comparison may be limited by variations in

experimental conditions and the specific kinase panels used in each study.[2]
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Inhibitor
FGFR1
(IC50, nM)

FGFR2
(IC50, nM)

FGFR3
(IC50, nM)

FGFR4
(IC50, nM)

Data
Source(s)

Futibatinib 1.8 - 3.9 1.3 - 1.4 1.6 3.7 - 8.3 [2][3]

Erdafitinib 1.2 2.5 3.0 5.7 [2]

Infigratinib 0.9 1.4 1.0 >1000 [2]

Pemigatinib 0.4 0.5 1.2 30 [2]

Rogaratinib 1.6 - 11.2 <1 - 5.0 7.8 - 18.5 7.6 - 201 [4][5]

Key Observations:

Futibatinib is a potent, irreversible inhibitor of FGFR1, 2, 3, and 4.[2][3] Its covalent binding

mechanism offers the potential for more sustained target inhibition.[2]

Erdafitinib is an ATP-competitive inhibitor of FGFR1-4.[6]

Infigratinib is a selective inhibitor of FGFR1, 2, and 3, with significantly less activity against

FGFR4.[7]

Pemigatinib is another potent and selective inhibitor of FGFR1, 2, and 3.

Rogaratinib is a potent and highly selective pan-FGFR inhibitor, demonstrating activity

against all four FGFR subtypes.[4][8][9]

Off-Target Kinase Inhibition
The selectivity of an FGFR inhibitor against other kinases is crucial for minimizing off-target

side effects.

A study comparing erdafitinib, infigratinib, and pemigatinib against a panel of 255 kinases at a 1

µM concentration revealed distinct off-target profiles.[2] While specific data points for each off-

target kinase are extensive, the general finding is that these inhibitors are highly selective for

FGFRs.
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Futibatinib, in a separate study against 387 kinases at a 100 nM concentration, also

demonstrated high selectivity.[2]

Rogaratinib was profiled against 468 kinase targets and was found to be highly selective for

FGFRs.[4] At a concentration of 1 µM, only 18 other kinases besides FGFR1-4 showed

competition binding of greater than 65%.[4]

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the

following diagrams illustrate the canonical FGFR signaling pathway and a typical workflow for a

kinase inhibition assay.
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Canonical FGFR signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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